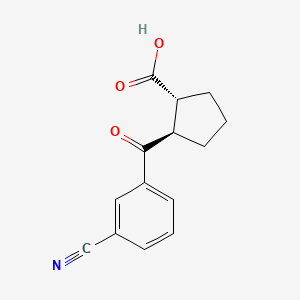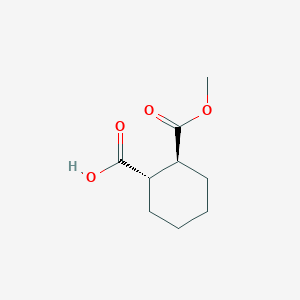
trans-4-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“trans-4-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid” is a chiral compound . It has a molecular weight of 246.31 . The IUPAC name for this compound is 4-(2-oxo-2-phenylethyl)cyclohexanecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H18O3/c16-14(12-4-2-1-3-5-12)10-11-6-8-13(9-7-11)15(17)18/h1-5,11,13H,6-10H2,(H,17,18)/t11-,13- . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
The compound is not chirally pure, meaning it contains a mixture of enantiomers .Scientific Research Applications
Organic Synthesis
Trans-4-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid, like other carboxylic acids, may be utilized in organic synthesis. Carboxylic acids can assist in surface modification of materials such as carbon nanotubes, which are used in the production of polymer nanomaterials .
Bioorthogonal Chemistry
While not directly related to the compound , trans-cyclooctenes are used in bioorthogonal chemistry for their reactivity in inverse electron-demand Diels–Alder reactions. This suggests that structurally similar compounds like trans-4-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid could potentially have applications in bioconjugation and drug delivery systems .
properties
IUPAC Name |
4-phenacylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c16-14(12-4-2-1-3-5-12)10-11-6-8-13(9-7-11)15(17)18/h1-5,11,13H,6-10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXHDZBWJYTURX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)C2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401215965 |
Source


|
| Record name | cis-4-(2-Oxo-2-phenylethyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401215965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid | |
CAS RN |
735275-46-4 |
Source


|
| Record name | cis-4-(2-Oxo-2-phenylethyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401215965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323822.png)
![trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323824.png)











